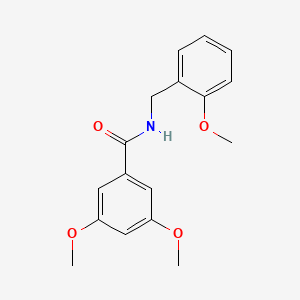![molecular formula C16H16N2O3S B5777688 3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5777688.png)
3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide inhibits the activity of JAK2 and JAK3 by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream signaling molecules. 3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide also inhibits the activity of STAT3 by preventing its phosphorylation and nuclear translocation. This leads to the inhibition of the transcription of genes involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects
3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments, including its high potency and specificity for JAK2 and JAK3 inhibition. However, 3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has limitations, including its poor solubility in water and its potential off-target effects on other kinases.
Direcciones Futuras
For 3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide research include the development of more potent and selective JAK2 and JAK3 inhibitors, the investigation of the role of 3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide in other signaling pathways, and the evaluation of its potential therapeutic applications in various diseases. 3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide could also be used as a tool compound to study the function of JAK2 and JAK3 in various cellular processes.
Métodos De Síntesis
3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is synthesized by reacting 3-methoxyaniline with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate, which is then reacted with 3-methoxybenzoyl chloride to obtain 3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide. The synthesis method has been optimized to improve the yield and purity of 3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide.
Aplicaciones Científicas De Investigación
3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of Janus kinase (JAK) 2 and 3, which are involved in the signaling pathway of many cytokines and growth factors. 3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has also been shown to inhibit the activity of signal transducer and activator of transcription (STAT) 3, which is involved in the regulation of cell proliferation, survival, and differentiation.
Propiedades
IUPAC Name |
3-methoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-20-13-7-3-5-11(9-13)15(19)18-16(22)17-12-6-4-8-14(10-12)21-2/h3-10H,1-2H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZSJJNCJUCAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

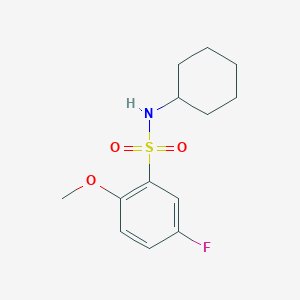

![4-cyano-N,N-diethyl-3-methyl-5-[(2-thienylcarbonyl)amino]-2-thiophenecarboxamide](/img/structure/B5777630.png)
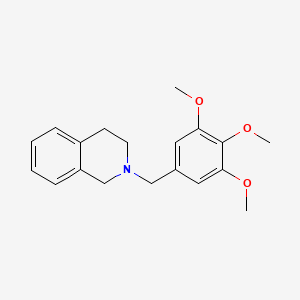
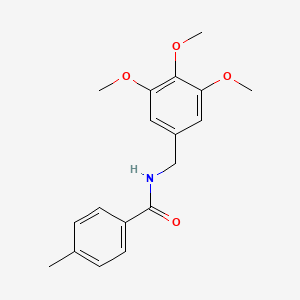
![2-[(diphenylacetyl)amino]-5-methylbenzoic acid](/img/structure/B5777647.png)
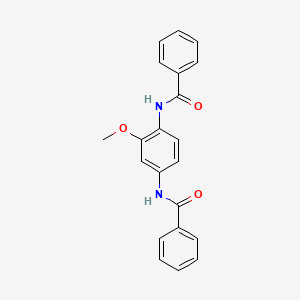
![4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5777663.png)
![3-(4-methoxyphenyl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5777667.png)
![3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777679.png)
![4-[(2-chloro-5-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5777687.png)
![1-(3,3-dimethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5777692.png)
![5-ethyl-3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5777717.png)
